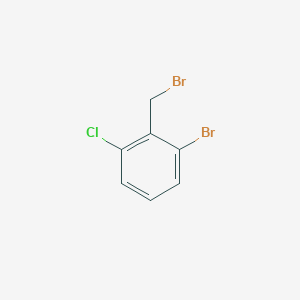

2-Bromo-6-chlorobenzyl bromide

CAS No.: 75002-98-1

Cat. No.: VC2337472

Molecular Formula: C7H5Br2Cl

Molecular Weight: 284.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75002-98-1 |

|---|---|

| Molecular Formula | C7H5Br2Cl |

| Molecular Weight | 284.37 g/mol |

| IUPAC Name | 1-bromo-2-(bromomethyl)-3-chlorobenzene |

| Standard InChI | InChI=1S/C7H5Br2Cl/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 |

| Standard InChI Key | AHZWBOMWAKYLIS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Br)CBr)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)CBr)Cl |

Introduction

Chemical Identity and Structure

Molecular Characteristics

2-Bromo-6-chlorobenzyl bromide is characterized by a benzene ring with multiple halogen substituents. The structural arrangement features bromine at position 2, chlorine at position 6, and a bromomethyl group (-CH₂Br) attached to the benzene ring. This arrangement of halogens creates a unique electronic distribution that influences its chemical reactivity and potential applications.

When comparing this compound to structural analogues, we can note similarities with 2-Fluoro-4-bromo-6-chlorobenzyl bromide, which has a molecular formula of C₇H₄Br₂ClF and a molecular weight of 302.366 g/mol . By contrast, 2-Bromo-6-chlorobenzyl bromide would have the molecular formula C₇H₅Br₂Cl, reflecting the absence of the fluorine atom.

| Property | 2-Fluoro-4-bromo-6-chlorobenzyl bromide | 2-Bromo-6-chlorobenzaldehyde | 2-Bromo-6-chlorobenzyl bromide (estimated) |

|---|---|---|---|

| Molecular Formula | C₇H₄Br₂ClF | C₇H₄BrClO | C₇H₅Br₂Cl |

| Molecular Weight | 302.366 g/mol | 219.463 g/mol | ~284.38 g/mol |

| Density | 2.0±0.1 g/cm³ | 1.7±0.1 g/cm³ | ~1.9-2.0 g/cm³ |

| Boiling Point | 278.8±35.0 °C | 258.8±20.0 °C | ~270-280 °C |

| Flash Point | 122.4±25.9 °C | 110.3±21.8 °C | ~115-125 °C |

| Physical State | Solid | Solid | Likely solid |

Synthetic Pathways

Reaction Mechanisms

The bromination of the methyl group in 2-Bromo-6-chlorotoluene likely proceeds via a radical mechanism, where light initiates the formation of bromine radicals from hydrobromic acid and hydrogen peroxide. These radicals then abstract hydrogen from the methyl group, forming a benzyl radical that subsequently combines with another bromine radical to form the benzyl bromide product.

Chemical Reactivity

Functional Group Behavior

As a benzyl bromide derivative, 2-Bromo-6-chlorobenzyl bromide would be expected to exhibit high reactivity due to the benzylic position of one of the bromine atoms. The presence of electron-withdrawing halogens (bromine and chlorine) on the aromatic ring would further enhance the reactivity of the benzylic carbon toward nucleophilic substitution reactions.

The compound would likely undergo SN2 reactions with various nucleophiles, making it valuable as an alkylating agent in organic synthesis. The bromine at the benzylic position is particularly reactive as the transition state of the substitution reaction is stabilized by the adjacent aromatic ring.

Applications in Research and Industry

Organic Synthesis Applications

Based on the reactivity profile of benzyl halides, 2-Bromo-6-chlorobenzyl bromide would likely serve as a valuable building block in organic synthesis. The compound's structure, featuring multiple reactive sites, makes it potentially useful for introducing the 2-bromo-6-chlorobenzyl moiety into more complex molecules.

Similar halogenated compounds are employed in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and other bioactive molecules. For instance, related compounds have been utilized in the synthesis of kinase inhibitors through Buchwald C-N bond-forming reactions.

Table 2: Potential Synthetic Applications of 2-Bromo-6-chlorobenzyl bromide

| Application Type | Reaction Type | Potential Products | Research Relevance |

|---|---|---|---|

| Alkylation | Nucleophilic Substitution | Ethers, Amines, Thiols | Building blocks for complex molecules |

| Oxidation | DMSO Oxidation | 2-Bromo-6-chlorobenzaldehyde | Precursor to pharmaceutical intermediates |

| Cross-coupling | Suzuki, Negishi, Stille | Aryl-substituted compounds | Diversity-oriented synthesis |

| Grignard Formation | Organometallic | Organomagnesium intermediates | Carbon-carbon bond formation |

Comparative Analysis with Structural Analogues

Structure-Property Relationships

The halogenation pattern of 2-Bromo-6-chlorobenzyl bromide distinguishes it from other benzyl bromide derivatives. The presence of both bromine and chlorine substituents on the aromatic ring creates a unique electronic environment that influences reactivity, physical properties, and potential applications.

Table 3: Structural Comparison of Halogenated Benzyl Compounds

| Compound | Key Structural Features | Distinctive Properties | Main Applications |

|---|---|---|---|

| 2-Bromo-6-chlorobenzyl bromide | Br at C-2, Cl at C-6, -CH₂Br group | High reactivity at benzylic position | Organic synthesis intermediate |

| 2-Fluoro-4-bromo-6-chlorobenzyl bromide | F at C-2, Br at C-4, Cl at C-6, -CH₂Br group | Higher electronegativity due to F | Specialized synthetic applications |

| 2-Bromo-6-chlorobenzaldehyde | Br at C-2, Cl at C-6, -CHO group | Aldehyde reactivity, MP: 74-76°C | Pharmaceutical intermediate |

| 2-Bromo-6-fluorobenzyl bromide | Br at C-2, F at C-6, -CH₂Br group | Higher reactivity due to fluorine | Precursor to aldehydes |

Reactivity Differences

The electronic effects of the halogen substituents significantly influence the reactivity profile of these compounds. In 2-Bromo-6-chlorobenzyl bromide, the electron-withdrawing effects of both bromine and chlorine increase the electrophilicity of the benzylic carbon, potentially making it more reactive toward nucleophiles compared to less halogenated analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume